

Application Note: Comprehensive Analytical Characterization of N-[4-(hydrazinosulfonyl)phenyl]acetamide

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Compound of Interest

	<i>N</i> -[4-(hydrazinosulfonyl)phenyl]acetamide
Compound Name:	(<i>hydrazinosulfonyl</i>)phenyl]acetamide
Cat. No.:	B183299

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Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct literature for this specific compound, this document establishes robust analytical protocols by drawing upon fundamental principles and established methods for its constituent functional groups: an acetamide, an aromatic sulfonamide, and a hydrazine moiety. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols for identity, purity, and stability assessment. The methodologies are designed to be self-validating and are grounded in authoritative standards, including ICH guidelines, to ensure scientific integrity and regulatory compliance.

Introduction

N-[4-(hydrazinosulfonyl)phenyl]acetamide is a multifunctional organic compound featuring a core structure integral to the synthesis of various biologically active molecules. Its proper characterization is critical to ensure the quality, safety, and efficacy of downstream products. The molecule's structure, comprising a substituted phenyl ring with an acetamide group and a

sulfonyl hydrazide group, presents a unique analytical challenge that requires a multi-technique approach for unambiguous identification and purity assessment.

This application note details a logical workflow for the comprehensive analysis of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**, covering chromatographic, spectroscopic, and thermal analysis techniques. Each section explains the causality behind experimental choices, provides detailed protocols, and offers insights into data interpretation, empowering the scientist to achieve a thorough and reliable characterization.

Physicochemical Properties

A summary of the predicted and known properties of **N-[4-(hydrazinosulfonyl)phenyl]acetamide** and its core structural motifs is presented below.

Property	Value (Predicted/Known)	Source/Rationale
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃ S	-
Molecular Weight	229.26 g/mol	-
Appearance	Expected to be a crystalline solid	Based on similar structures
Solubility	Likely soluble in polar organic solvents (DMSO, DMF, Methanol)	Based on functional groups

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of **N-[4-(hydrazinosulfonyl)phenyl]acetamide** and quantifying any related substances. Given the polar nature of the molecule, a reversed-phase method is most appropriate.

Rationale for Method Development

The chosen method employs a C18 stationary phase, which is versatile for separating moderately polar to nonpolar compounds. The mobile phase consists of a buffered aqueous

solution and an organic modifier (acetonitrile). The use of a buffer is critical to control the ionization state of the hydrazine and amide functionalities, ensuring consistent retention times and peak shapes. A gradient elution is recommended to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are effectively separated and eluted within a reasonable timeframe. UV detection is suitable due to the presence of the aromatic chromophore.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions:

Parameter	Recommended Conditions
Column	C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Table Below
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Diluent	Acetonitrile:Water (50:50, v/v)

Gradient Elution Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5
30.0	95	5

Sample Preparation:

- Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of **N-[4-(hydrazinosulfonyl)phenyl]acetamide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Data Analysis:

- Calculate the assay of **N-[4-(hydrazinosulfonyl)phenyl]acetamide** using the external standard method.
- Determine the percentage of impurities by area normalization, assuming a relative response factor of 1.0 for unknown impurities.

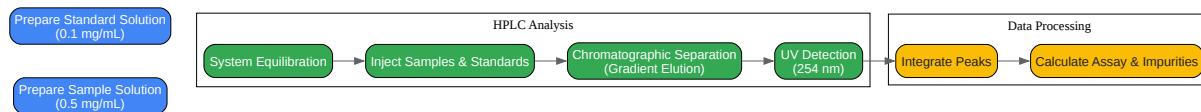
Potential Impurities

Potential impurities can arise from starting materials or side reactions during synthesis.

Common synthetic routes for sulfonyl hydrazides involve the reaction of a sulfonyl chloride with hydrazine.^[1]

- Starting Materials: 4-Acetamidobenzenesulfonyl chloride, Hydrazine.
- By-products: Di-sulfonated hydrazine derivatives, products of oxidation or hydrolysis.

The developed HPLC method should be validated for specificity to ensure separation from these potential impurities, as per ICH Q2(R1) guidelines.[2][3][4]



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Workflow for HPLC analysis.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

4.1.1. ^1H NMR Spectroscopy

- **Rationale:** The ^1H NMR spectrum will confirm the presence of all proton-containing functional groups and their connectivity. The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The acetamide group will exhibit a singlet for the methyl protons and a singlet for the NH proton. The sulfonyl hydrazide protons (NH and NH₂) are exchangeable and may appear as broad singlets.
- **Predicted Chemical Shifts (in DMSO-d₆):**

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration
CH ₃ (Acetamide)	~2.1	s	3H
Aromatic (ortho to SO ₂)	~7.7-7.9	d	2H
Aromatic (ortho to NHAc)	~7.6-7.8	d	2H
NH (Acetamide)	~10.3	s (broad)	1H
NH ₂ (Hydrazine)	Variable, broad	s (broad)	2H
NH (Hydrazine)	Variable, broad	s (broad)	1H

Note: Chemical shifts are estimations based on data for acetanilide and related sulfonamides.
[5][6][7]

4.1.2. ¹³C NMR Spectroscopy

- Rationale: The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule, corresponding to the proposed structure.
- Predicted Chemical Shifts (in DMSO-d₆):

Carbon Assignment	Predicted δ (ppm)
C=O (Acetamide)	~169
CH ₃ (Acetamide)	~24
Aromatic (C-NHAc)	~142
Aromatic (C-SO ₂)	~138
Aromatic (CH, ortho to NHAc)	~118
Aromatic (CH, ortho to SO ₂)	~128

Note: Chemical shifts are estimations based on data for acetanilide and phenylsulfonamides.[\[5\]](#) [\[6\]](#)[\[8\]](#)

4.1.3. Experimental Protocol: NMR

- Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[\[9\]](#)[\[10\]](#)
- Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	N-H Stretch (multiple bands)	Hydrazine (-NHNH ₂) and Amide (-NH)
~3050	C-H Stretch (aromatic)	Phenyl Ring
~1670	C=O Stretch (Amide I)	Acetamide
~1600, ~1490	C=C Stretch	Phenyl Ring
~1550	N-H Bend (Amide II)	Acetamide
~1340	S=O Asymmetric Stretch	Sulfonamide
~1160	S=O Symmetric Stretch	Sulfonamide

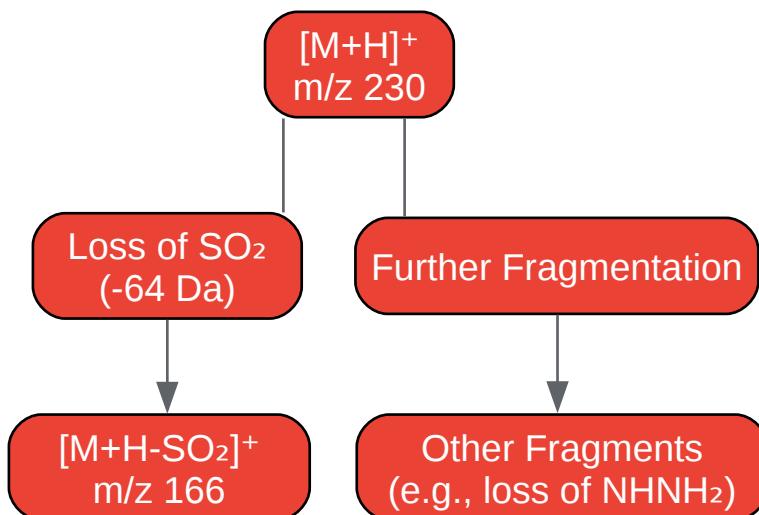
Note: Wavenumbers are based on typical ranges for the respective functional groups.[\[11\]](#)

4.2.1. Experimental Protocol: FTIR

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of the sample or use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FTIR spectrometer.
- Acquisition: Scan the sample from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
- Expected Observations (Positive Ion ESI-MS):
 - Molecular Ion: $[\text{M}+\text{H}]^+$ at m/z 230.06.
 - Key Fragments: A characteristic fragmentation of aromatic sulfonamides is the loss of sulfur dioxide (SO_2).^{[12][13][14]} Therefore, a significant fragment ion resulting from the neutral loss of 64 Da would be expected at m/z 166.



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Predicted ESI-MS fragmentation pathway.

4.3.1. Experimental Protocol: LC-MS

- Instrumentation: Couple the HPLC system described in Section 3 to a mass spectrometer equipped with an ESI source.
- MS Conditions:
 - Ionization Mode: Positive ESI
 - Scan Range: m/z 50-500
 - Collision Energy (for MS/MS): Varies, typically 10-40 eV to induce fragmentation.
- Analysis: Inject the sample solution and acquire the full scan mass spectrum. Perform MS/MS analysis on the parent ion (m/z 230) to confirm the fragmentation pattern.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the material.

Rationale

- DSC: Will determine the melting point of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**, which is a key indicator of purity. It will also reveal any polymorphic transitions or decomposition events.
- TGA: Will determine the thermal stability and decomposition temperature. The thermal decomposition of hydrazine derivatives can be complex and energetic.[15][16] TGA can quantify mass loss as a function of temperature, indicating the points at which different parts of the molecule are lost.

Experimental Protocol: TGA/DSC

- Instrumentation: Simultaneous TGA/DSC analyzer.
- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

- Conditions:
 - Temperature Range: 25 °C to 500 °C (or higher, depending on decomposition).
 - Heating Rate: 10 °C/min.
 - Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
- Data Analysis:
 - From the DSC curve, determine the onset temperature of the melting endotherm.
 - From the TGA curve, determine the onset temperature of decomposition (Tonset) and identify major mass loss steps.

Method Validation

All analytical methods developed for the characterization of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**, especially those used for quality control (e.g., HPLC for assay and impurities), must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Validation Parameters:

- Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of test results to the true value.
- Precision: (Repeatability, Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

- Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
- Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

The analytical protocols detailed in this application note provide a comprehensive framework for the complete characterization of **N-[4-(hydrazinosulfonyl)phenyl]acetamide**. By employing a combination of chromatography (HPLC), spectroscopy (NMR, FTIR, MS), and thermal analysis (TGA/DSC), researchers and quality control professionals can confidently establish the identity, purity, and stability of this important chemical intermediate. The foundational approach, based on the analysis of its constituent functional groups, ensures that the methodologies are scientifically sound and robust, even in the absence of extensive compound-specific literature. Adherence to ICH validation principles will ensure that these methods are suitable for their intended purpose in a regulated environment.

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